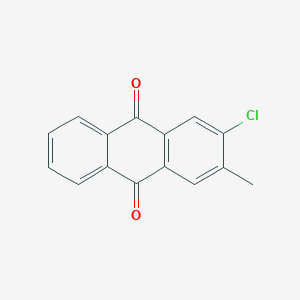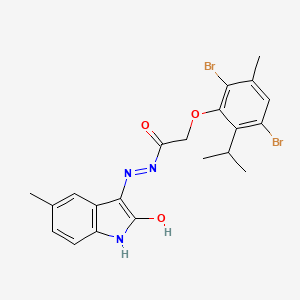
2-chloro-3-methylanthra-9,10-quinone
Vue d'ensemble
Description
2-chloro-3-methylanthra-9,10-quinone, also known as CMAQ, is a synthetic compound that has been widely used in scientific research. CMAQ is a quinone derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-chloro-3-methylanthra-9,10-quinone reacts with cysteine residues in proteins via Michael addition, forming a stable thioether bond. This reaction can occur under physiological conditions, and the resulting adducts can be detected using mass spectrometry or immunoblotting. The addition of 2-chloro-3-methylanthra-9,10-quinone to proteins can lead to changes in protein function and stability, providing insights into the role of cysteine residues in protein regulation.
Biochemical and Physiological Effects
2-chloro-3-methylanthra-9,10-quinone has been found to have various biochemical and physiological effects. 2-chloro-3-methylanthra-9,10-quinone can induce oxidative stress in cells, leading to the activation of antioxidant pathways. 2-chloro-3-methylanthra-9,10-quinone can also inhibit the activity of enzymes that are involved in redox regulation, such as thioredoxin reductase and glutathione peroxidase. These effects can lead to changes in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-3-methylanthra-9,10-quinone is a useful tool for studying protein modifications, as it can react with cysteine residues under physiological conditions. However, 2-chloro-3-methylanthra-9,10-quinone has some limitations. 2-chloro-3-methylanthra-9,10-quinone can react with other amino acids, such as lysine and histidine, leading to non-specific modifications. Additionally, 2-chloro-3-methylanthra-9,10-quinone can induce oxidative stress in cells, which can affect the interpretation of results.
Orientations Futures
There are many future directions for the use of 2-chloro-3-methylanthra-9,10-quinone in scientific research. One direction is to study the role of cysteine modifications in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting and quantifying 2-chloro-3-methylanthra-9,10-quinone adducts in proteins. Finally, the development of new quinone derivatives that can selectively modify cysteine residues in proteins is an exciting area for future research.
Conclusion
In conclusion, 2-chloro-3-methylanthra-9,10-quinone is a synthetic compound that has been widely used in scientific research as a tool to study protein modifications. 2-chloro-3-methylanthra-9,10-quinone can react with cysteine residues in proteins, forming covalent bonds that can be detected and quantified. The addition of 2-chloro-3-methylanthra-9,10-quinone to proteins can lead to changes in protein function and stability, providing insights into the role of cysteine residues in protein regulation. While 2-chloro-3-methylanthra-9,10-quinone has some limitations, it has many potential applications in the study of disease states and the development of new methods for protein modification analysis.
Méthodes De Synthèse
2-chloro-3-methylanthra-9,10-quinone can be synthesized by reacting 2-chloro-3-methylanthraquinone with hydroxylamine hydrochloride in the presence of a base. The reaction yields 2-chloro-3-methylanthra-9,10-quinone as a yellow crystalline solid. The purity of the synthesized 2-chloro-3-methylanthra-9,10-quinone can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-chloro-3-methylanthra-9,10-quinone has been widely used in scientific research as a tool to study protein modifications. 2-chloro-3-methylanthra-9,10-quinone can react with cysteine residues in proteins, forming covalent bonds that can be detected and quantified. This method has been used to study the redox regulation of proteins, protein-protein interactions, and protein turnover.
Propriétés
IUPAC Name |
2-chloro-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHOBBQNFBTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284301 | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylanthracene-9,10-dione | |
CAS RN |
14684-09-4 | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedione, 2-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)
![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)

![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)
![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
